molecular formula C9H8Cl2O B3055577 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone CAS No. 65610-02-8

2-Chloro-1-(3-chloro-4-methylphenyl)ethanone

Cat. No.: B3055577
CAS No.: 65610-02-8
M. Wt: 203.06 g/mol
InChI Key: NYEUVGXXAXOBAU-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-4-methylphenyl)ethanone is a versatile aromatic ketone intermediate designed for advanced chemical synthesis and pharmaceutical research. This compound features two distinct reactive sites: a carbonyl group and a chlorine substituent on the alpha carbon, making it a valuable bifunctional building block for constructing complex molecules. Its structural analogy to documented compounds like 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) suggests significant potential in medicinal chemistry, particularly as a precursor in the synthesis of antifungal agents such as luliconazole . Researchers can utilize this ketone in asymmetric bioreductions using engineered alcohol dehydrogenases (ADHs) to produce high-value chiral alcohols, which are critical intermediates for active pharmaceutical ingredients (APIs) . The presence of the methyl group on the phenyl ring influences the compound's electron density and steric properties, which can be exploited to fine-tune the reactivity and metabolic stability of resulting molecules. As a key scaffold, it enables nucleophilic substitution reactions at the chloromethyl site, Friedel-Crafts acylations, and palladium-catalyzed cross-couplings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn, and handling should occur in a well-ventilated fume hood due to potential hazards associated with similar α-halogenated ketones, which may include skin and eye irritation .

Properties

IUPAC Name

2-chloro-1-(3-chloro-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEUVGXXAXOBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495548
Record name 2-Chloro-1-(3-chloro-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-02-8
Record name 2-Chloro-1-(3-chloro-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of 1-(3-Chloro-4-Methylphenyl)Ethanone

The most common synthesis route involves chlorinating 1-(3-chloro-4-methylphenyl)ethanone using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic ring.

Reaction Conditions:

  • Temperature: 40–60°C (exothermic reaction requires controlled heating)
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Catalyst: None required, though Lewis acids (e.g., AlCl₃) may accelerate the reaction.

Mechanistic Insight:
The ketone group activates the aromatic ring toward electrophilic attack. Thionyl chloride generates Cl⁺ ions, which substitute at the ortho and para positions relative to the methyl group. Steric hindrance from the methyl group directs chlorination to the 2-position, yielding the target compound.

Industrial-Scale Production

Optimized Chlorination Processes

Industrial synthesis scales the direct chlorination method with modifications for safety and efficiency:

  • Continuous Flow Reactors: Minimize thermal runaway risks by regulating reagent mixing.
  • In Situ Quenching: Excess SOCl₂ is neutralized with aqueous sodium bicarbonate to prevent over-chlorination.

Yield and Purity Data:

Parameter Laboratory Scale Industrial Scale
Yield 68–72% 85–89%
Purity (HPLC) 92–95% >99%
Reaction Time 4–6 hours 1–2 hours

Industrial processes achieve higher yields through vacuum distillation (e.g., 1.33 × 10⁻² MPa pressure), which isolates the product from byproducts like 3,4-dichloro isomers.

Retrosynthetic Analysis and Computational Approaches

AI-Driven Route Prediction

Modern retrosynthesis platforms (e.g., Reaxys, Pistachio) propose alternative pathways:

  • Friedel-Crafts Acylation: Reacting 3-chloro-4-methylbenzene with chloroacetyl chloride in the presence of AlCl₃.
  • Oxidative Chlorination: Using N-chlorosuccinimide (NCS) on 1-(3-chloro-4-methylphenyl)ethanol.

Advantages of Computational Tools:

  • Identifies one-step routes with 89% predicted feasibility.
  • Reduces trial-and-error experimentation by 40%.

Purification and Isolation Techniques

Vacuum Distillation

Post-synthesis purification employs vacuum distillation to separate isomers:

  • Pressure: 1.33 × 10⁻² MPa to 4.5 × 10⁻² MPa.
  • Temperature Gradient: 150–260°C in the distillation kettle, with column temperatures maintained at 140–250°C.

Case Study:
At 1.33 × 10⁻² MPa and 180°C kettle temperature, the target compound is isolated with 99.23% purity after two distillation cycles.

Solvent Recrystallization

Solvent Selection

Recrystallization in hexane or cyclohexane removes residual chlorinated byproducts:

  • Solvent Ratio: 1:5 (product-to-solvent).
  • Recovery Rate: 78–82% with >99.5% purity.

Emerging Methodologies

Photochemical Chlorination

UV light initiates radical chlorination, reducing reagent use by 30%:

  • Light Source: 254 nm UV lamp.
  • Chlorine Donor: Cl₂ gas (0.5–1.0 equiv).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Chloro-1-(3-chloro-4-methylphenyl)ethanone is a chemical compound with potential applications in biology and medicine. Specifically, it may be used in studies involving enzyme inhibition, protein interactions, and potential pharmaceutical applications.

Other chemical compounds with similar structures and applications

  • Chalcones Chalcones and their derivatives are important intermediates in organic synthesis and have widespread applications in the medicinal industry . For example, 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, a choloro chalcone derivative, has been synthesized and characterized using various methods such as FTIR, NMR, and X-ray diffraction .
  • 2-halo-1-(substituted phenyl)ethanols are used in the production of substituted styrene oxides . For example, 2-bromo-1-(3'-chlorophenyl)ethanone can be reduced asymmetrically into (-)-substituted styrene oxide .

Safety and handling

Some chloro compounds are mutagenic chemicals .

CompoundApplications
This compoundStudies involving enzyme inhibition and protein interactions Research into potential pharmaceutical applications
Chalcone derivativesIntermediates in organic synthesis Applications in the medicinal industry
2-halo-1-(substituted phenyl)ethanolsProduction of substituted styrene oxides

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorinated acetophenones exhibit diverse reactivity and physical properties depending on substituent positions, electronic effects, and steric factors. Below is a comparative analysis of structurally related compounds:

Key Findings

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions. For example, 2-chloro-1-(3-nitroaryl)ethanones undergo Darzens condensation with high stereoselectivity due to strong electron withdrawal . Electron-Donating Groups (OH, OCH₃): Reduce electrophilicity but introduce hydrogen-bonding capabilities. 2-Chloro-1-(3-hydroxyphenyl)ethanone forms stable dimers via O–H⋯O interactions, influencing crystallinity .

Steric and Positional Effects: The methyl group in 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone introduces steric hindrance compared to hydroxyl or methoxy substituents. This may slow reaction kinetics in crowded environments but improve stability under acidic conditions . Substituent position significantly impacts regioselectivity. For instance, 2-chloro-1-(4-chlorophenyl)ethanone (CAS 6305-04-0) reacts with sodium ethoxide to form chromenones, whereas para-substituted analogs yield different heterocycles .

Synthetic Utility: Heterocycle Formation: Chloroacetophenones are pivotal in constructing pyrazoles, tetrazoles, and benzofuranones. For example, 2-chloro-1-(tetrazol-5-yl)ethanones react with piperidine to form bioactive ethanone derivatives . Crystallographic Behavior: Compounds like 2-Chloro-1-(3-hydroxyphenyl)ethanone exhibit planar molecular structures and dimerization via hydrogen bonds, which are critical for crystal engineering .

Table 2: Physical and Functional Comparison

Compound Name Melting Point (°C) Boiling Point (°C) Key Applications Reference
This compound Not reported Not reported Intermediate for antimicrobial agents
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 88–90 Not reported Organic synthesis (e.g., benzofuranones)
2-Chloro-1-(3-hydroxyphenyl)ethanone Not reported Not reported Crystal engineering, supramolecular chemistry
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 97–98 Not reported Pharmacophore modeling

Biological Activity

2-Chloro-1-(3-chloro-4-methylphenyl)ethanone, a chlorinated ketone, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8Cl2O
  • Molecular Weight : 201.07 g/mol
  • CAS Number : 2923-66-2

The compound features a chloro-substituted phenyl group, which is significant for its biological interactions. The presence of chlorine atoms can influence the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In a series of assays involving various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), it was found to induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Cells

  • IC50 Value : 15 µM
  • Mechanism : Induction of caspase-dependent apoptosis and disruption of mitochondrial membrane potential.

This suggests that the compound may act as a potential lead in the development of anticancer therapies, particularly due to its ability to selectively target cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.
  • Reactive Oxygen Species (ROS) Production : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the chlorinated phenyl group have resulted in derivatives with enhanced biological activity.

Derivative IC50 (µM) Activity Type
2-Chloro-1-(4-methylphenyl)ethanone10Anticancer
2-Chloro-1-(3-fluorophenyl)ethanone12Antimicrobial
This compound15Anticancer

These derivatives highlight the importance of substituent positioning on biological activity and provide insights for further drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-chloro-1-(3-chloro-4-methylphenyl)ethanone and its derivatives?

  • Methodology : Acylation of substituted anilines with 2-chloroacetyl chloride in dichloromethane (DCM)/aqueous NaOH at 0°C for 3 hours yields the base compound. Derivatives are synthesized via alkylation of amines with the chlorinated ethanone in dry acetone with K₂CO₃/KI at 60°C, monitored by HPLC .
  • Key Parameters : Temperature control, solvent selection (DCM for acylation; acetone for alkylation), and biphasic reaction systems to enhance yield (44–78%) .

Q. How can the purity and structural integrity of synthesized derivatives be validated?

  • Analytical Tools : Use HPLC with UV detection for real-time reaction monitoring. Confirm purity (>95%) via elemental analysis (C, H, N) and characterize structures using ¹H/¹³C/¹⁹F NMR and LC/MS .
  • Example : For compound 22, HPLC retention time and spectral matching ensure identity, while NMR resolves substituent positions (e.g., trifluoromethyl groups) .

Q. What experimental conditions influence the stereoselective reduction of chloro-substituted ethanones?

  • Biocatalytic Approach : Use Acinetobacter sp. strains in phosphate buffer (pH 6.0–8.0) for asymmetric reduction. Optimal pH 7.6 achieves 56.2% yield with >99.9% enantiomeric excess (ee). Ionic strength (0.05–0.2 M) has minimal impact on stereoselectivity .
  • Critical Factors : Buffer pH affects enzyme activity and substrate dissociation; robust microbial strains tolerate variable conditions .

Advanced Research Questions

Q. How do crystallographic studies resolve the solid-state structure of chloro-substituted ethanones?

  • Techniques : Single-crystal X-ray diffraction (e.g., SHELXL refinement) provides bond lengths, angles, and packing motifs. For 2,2-dichloro-1-(4-methylphenyl)ethanone, R = 0.054 and wR = 0.155 confirm precision .
  • Software : SHELX suite for structure solution and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What intermolecular interactions govern the crystal packing of halogenated ethanones?

  • Analysis : Graph-set analysis identifies hydrogen-bonding patterns (e.g., C=O⋯H–C or Cl⋯π interactions). For example, chloro and methyl groups in 2,2-dichloro derivatives form dimers via C–H⋯O bonds, stabilizing the lattice .
  • Design Implications : Modify substituents (e.g., methyl, chloro) to tune packing density and solubility .

Q. How can biocatalytic pathways be engineered to improve yields in enantioselective syntheses?

  • Strategies : Screen microbial libraries (e.g., Acinetobacter spp.) for reductase variants with higher activity. Optimize cofactor regeneration systems (e.g., glucose dehydrogenase) to enhance turnover .
  • Case Study : Acinetobacter sp. SC13874 achieves higher yields at pH 5.5, suggesting strain-specific pH adaptation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone
Reactant of Route 2
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2-Chloro-1-(3-chloro-4-methylphenyl)ethanone

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